molecular formula C10H7NO2S B7937860 5-Pyridin-4-yl-thiophene-3-carboxylic acid

5-Pyridin-4-yl-thiophene-3-carboxylic acid

Cat. No.: B7937860
M. Wt: 205.23 g/mol
InChI Key: YCRVYXIMSCFZGR-UHFFFAOYSA-N
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Description

5-Pyridin-4-yl-thiophene-3-carboxylic acid is a heterocyclic organic compound that combines the structural elements of pyridine and thiophene rings

Synthetic Routes and Reaction Conditions:

  • Fiesselmann Synthesis: This method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst to form biaryl compounds. This method can be used to synthesize this compound by coupling pyridine derivatives with thiophene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Common reagents include halides, amines, and alcohols.

Major Products Formed:

  • Oxidation: Products include carboxylic acids, ketones, and aldehydes.

  • Reduction: Products include alcohols, amines, and alkanes.

  • Substitution: Products include various substituted pyridine and thiophene derivatives.

Scientific Research Applications

5-Pyridin-4-yl-thiophene-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Pyridin-4-yl-thiophene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Pyridin-4-yl-thiophene-3-carboxylic acid is unique due to its combination of pyridine and thiophene rings. Similar compounds include:

  • Thiophene-2-carboxylic acid: Lacks the pyridine ring.

  • Pyridine-3-carboxylic acid: Lacks the thiophene ring.

  • Thiophene-3-carboxylic acid: Lacks the pyridine ring at the 4-position.

Properties

IUPAC Name

5-pyridin-4-ylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14-6-8)7-1-3-11-4-2-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRVYXIMSCFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester (1.4 mmol) was dissolved in 1 M aqueous sodium hydroxide (4 mL) and IMS (5 mL). The mixture was heated by microwave irradiation at 130° C. for 10 minutes, and then filtered. 1 N Hydrochloric acid was added and the resulting precipitate was isolated by filtration washed with water and dried to give the title compound as a white solid (0.15 g). LCMS m/z 205.96 [M+H]+ R.T.=1.51 min. (Analytical Method 5).
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1.4 mmol
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4 mL
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IMS
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5 mL
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